Ethyl 5-aminoquinoline-2-carboxylate
Overview
Description
Ethyl 5-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been developed, including reactions involving α,β-unsaturated aldehydes . These methods have been summarized in a review that covers literature published from 2006 to 2021 .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 .Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods, including alternative reaction media, alternative energy sources like microwaves, and ultrasound . The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 401.4±30.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown solid .Scientific Research Applications
1. Novel Synthesis Methods
Bujok et al. (2010) and Wang et al. (2004) have explored novel synthetic approaches for aminoquinoline derivatives including Ethyl 5-aminoquinoline-2-carboxylate. Bujok et al. described a method involving the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, leading to 3-aminoquinoline carboxylic acid derivatives. Wang et al. developed a one-pot synthesis of 3-aminoquinolines from ortho-aminobenzaldehydes, presenting an efficient preparation method for these compounds (Bujok et al., 2010) (Wang et al., 2004).
2. Antiviral and Anticancer Potential
Research by Ivashchenko et al. (2014) and Gaber et al. (2021) has highlighted the antiviral and anticancer potential of certain this compound derivatives. Ivashchenko et al. synthesized a series of these derivatives and found significant antiviral activity against influenza A virus, while Gaber et al. produced derivatives with notable anticancer effects against the breast cancer MCF-7 cell line (Ivashchenko et al., 2014) (Gaber et al., 2021).
3. Antibacterial Properties
Krishnakumar et al. (2012) and Balaji et al. (2013) investigated the antibacterial properties of quinoline-3-carboxylates. They synthesized compounds with moderate antibacterial activity against various bacterial strains, indicating the potential use of this compound derivatives in combating bacterial infections (Krishnakumar et al., 2012) (Balaji et al., 2013).
4. Innovative Structural Derivatives
Researchers like Gao et al. (2011) and Li et al. (2019) have contributed to the synthesis of novel structural derivatives of this compound. They have successfully synthesized a series of new compounds with intriguing molecular structures, expanding the chemical diversity and potential applications of these compounds (Gao et al., 2011) (Li et al., 2019).
Safety and Hazards
Future Directions
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Mechanism of Action
Target of Action
Quinoline-based compounds, a group to which ethyl 5-aminoquinoline-2-carboxylate belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoline-based compounds are known to interact with their targets, leading to various cellular changes . These interactions can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline-based compounds have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
Properties
IUPAC Name |
ethyl 5-aminoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFJPGBXDDRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.